N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex heterocyclic compound that integrates multiple functional groups, including furan, thiophene, thiazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:
Formation of the Furan-Thiophene Intermediate: This step involves the coupling of furan and thiophene derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Construction of the Thiazolo[4,5-c]pyridine Core: This step involves the cyclization of appropriate intermediates to form the thiazolo[4,5-c]pyridine core. Reagents such as phosphorus oxychloride (POCl3) and ammonium acetate are commonly used.
Final Coupling: The final step involves the coupling of the furan-thiophene intermediate with the thiazolo[4,5-c]pyridine core under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-yl and thiophen-2-yl oxides, while substitution reactions can introduce various functional groups into the heterocyclic rings.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid.
Pyridine Derivatives: Compounds like pyridine-2-carboxylic acid.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is unique due to its multi-functional heterocyclic structure, which imparts a combination of properties from furan, thiophene, thiazole, and pyridine
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS2/c1-3-16-7-13-14(1)21-15(18-13)17-6-12-5-11(9-20-12)10-2-4-19-8-10/h1-5,7-9H,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVXQYPJOYEWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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